molecular formula C9H8BrN B1343714 4-Bromo-7-methyl-1H-indole CAS No. 936092-87-4

4-Bromo-7-methyl-1H-indole

Cat. No. B1343714
CAS RN: 936092-87-4
M. Wt: 210.07 g/mol
InChI Key: FEMJIOSKNKIMBM-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-1H-indole is a derivative of the indole structure, which is a heterocyclic compound with a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position and a methyl group at the 7-position on the indole ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indole derivatives typically involves strategies that introduce substituents at specific positions on the indole ring. For instance, the condensation reaction described in the first paper involves the formation of a 5-bromo-1H-indole derivative through the reaction of 5-bromo-1H-indole-3-carbaldehyde with another compound in ethanol under reflux conditions . Although this does not directly describe the synthesis of this compound, it provides insight into the type of reactions that can be used to synthesize bromo-indole derivatives. Similarly, the synthesis of various 4,5,6,7-tetrahydro-1H-indoles (THI's) from cyclohexanone suggests a method that could potentially be adapted for the synthesis of this compound by incorporating the appropriate bromo and methyl substituents .

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using techniques such as X-ray crystallography, as mentioned in the first paper, where the structure of a bromo-indole derivative was confirmed . The analysis of the molecular structure is crucial for understanding the reactivity and interaction of the molecule with other compounds. The Hirshfeld surface analysis provides information on the intermolecular interactions, which can be important for the compound's behavior in the solid state .

Chemical Reactions Analysis

The reactivity of indole derivatives can vary depending on the substituents present on the ring. The first paper does not directly discuss the chemical reactions of this compound, but it does mention the thermal stability of a related compound, which suggests that the bromo-indole derivatives can be stable under certain conditions . The second paper discusses the regioselective reaction of THI's with lead tetraacetate to yield acetoxy derivatives , indicating that the position of substituents on the indole ring can influence the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar bromo-indole derivatives. The first paper mentions the good thermal stability of the synthesized compound up to 215°C . The electronic spectra and molecular orbital energy level diagrams can provide information on the electronic properties of the molecule, which are relevant for applications in electronic materials . The molecular electrostatic potential map can indicate the electrophilic and nucleophilic regions of the molecule, which are important for predicting its reactivity .

Scientific Research Applications

  • Brominated Tryptophan Alkaloids from Sponges :

    • A study by Segraves and Crews (2005) identified new brominated tryptophan derivatives from Thorectandra and Smenospongia sponges. These compounds, including variants of bromoindole, were found to inhibit the growth of Staphylococcus epidermidis, suggesting potential antimicrobial applications (Segraves & Crews, 2005).
  • Photophysical Studies of Fluorescent Indole Derivatives :

    • Research by Pereira et al. (2010) synthesized new indole derivatives from β-brominated dehydroamino acids. These compounds showed high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, making them candidates for fluorescent probes (Pereira et al., 2010).
  • Anticancer and Anti-vascular Effects :

    • Mahal et al. (2016) developed 5-(1-Methyl-4-phenyl-imidazol-5-yl)indoles as analogs of combretastatin A-4, a natural vascular-disrupting agent. These compounds showed potent activity against various multidrug-resistant cancer cells and disrupted microtubule cytoskeleton at low concentrations, highlighting their potential as cancer therapeutics (Mahal et al., 2016).
  • Synthesis and Biological Activity of Bromo Indole Derivatives :

    • Očenášová et al. (2015) synthesized new 5-bromospiroindoline derivatives and studied their biological activity on human tumor cell lines. The presence of bromine in the indole skeleton enhanced their anticancer activity, particularly against leukemia cell lines (Očenášová et al., 2015).
  • Palladium-catalyzed Synthesis and Functionalization of Indoles :

    • Cacchi and Fabrizi (2005) reviewed the palladium-catalyzed synthesis and functionalization of indoles, highlighting the versatility of this method in producing a variety of biologically active compounds, including bromoindoles (Cacchi & Fabrizi, 2005).
  • Anticancer Properties of Bromo Indoles :

    • Yılmaz
    et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent with significant selective cytotoxicity towards cancer cell lines. The compound also exhibited promising inhibition of glutathione S-transferase isozymes, suggesting its potential as a lead compound for new anticancer drugs .

Safety and Hazards

The safety information for 4-Bromo-7-methyl-1H-indole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indoles, including 4-Bromo-7-methyl-1H-indole, have attracted increasing attention in recent years due to their biological and pharmaceutical activities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research may focus on the development of new synthesis methods and the exploration of their potential biological activities.

Biochemical Analysis

Biochemical Properties

4-Bromo-7-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This compound can bind to the active sites of these enzymes, leading to their inhibition and subsequent reduction in cancer cell growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and reduced energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For instance, this compound can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit receptors involved in cell signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions contribute to the compound’s biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced biological activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit cancer cell growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, while doses above this threshold can lead to adverse effects. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and changes in cellular energy production . These metabolic interactions contribute to the compound’s biological activities and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . For instance, this compound can accumulate in the nucleus, where it modulates gene expression by interacting with transcription factors . Additionally, it can localize to the mitochondria, affecting mitochondrial function and cellular energy production . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and therapeutic potential.

properties

IUPAC Name

4-bromo-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMJIOSKNKIMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646680
Record name 4-Bromo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936092-87-4
Record name 4-Bromo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-methyl-2-nitrobenzene (10 g) in THF (130 mL) was slowly added vinylmagnesium bromide (1 M in THF, 162 mL) at −40° C. under nitrogen atmosphere. The reaction mixture was stirred for 1.5 h and then quenched with sat'd. aq. NH4Cl (50 mL). The mixture was partitioned between EtOAc (500 mL) and water (150 mL). The organic layer was separated, washed with brine, dried (MgSO4), filtered, and evaporated in vacuo. The residue was purified by SiO2 chromatography eluting with 2.5% EtOAc/petroleum ether to afford 1.54 g (16%) of 4-bromo-7-methyl-1H-indole (306) as brown solid: MS (ESI) m/z=209.9 [M+1]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
162 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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